Solubility and Stability of 4-Methoxy-N-tosylbenzamide: A Technical Characterization Framework
Solubility and Stability of 4-Methoxy-N-tosylbenzamide: A Technical Characterization Framework
Topic: Solubility and Stability of 4-Methoxy-N-tosylbenzamide in Common Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methoxy-N-tosylbenzamide (also known as
This guide provides a comprehensive technical framework for the solubility and stability profiling of this compound. Given the specificity of this intermediate, empirical data in literature is often fragmented; therefore, this document synthesizes available physicochemical principles with rigorous experimental protocols to establish a self-validating characterization standard.
Physicochemical Profile & Structural Logic[3]
Structural Analysis
The molecule consists of an electron-rich anisoyl group (4-methoxybenzoyl) coupled to a p-toluenesulfonyl moiety via a nitrogen atom.
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Molecular Formula:
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Key Functional Group: N-Acylsulfonamide (
)[2] -
Acidity (pKa): The flanking carbonyl and sulfonyl electron-withdrawing groups render the N-H proton significantly acidic.
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Estimated pKa:3.8 – 4.2 (Consistent with N-acylsulfonamide bioisosteres).
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Implication: Solubility is heavily pH-dependent.
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Predicted Solubility Landscape
Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of structural analogs (e.g., sulfamerazine, 4-methoxybenzoic acid), the solubility profile follows this hierarchy:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism/Utility |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole-dipole interactions; disruption of intermolecular H-bonds. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (T-dependent) | Primary solvents for recrystallization. Solubility increases exponentially with T. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for extraction; moderate solubility at ambient T. |
| Aqueous (Acidic) | Water (pH < 3) | Negligible (<0.1 mg/mL) | Compound exists in neutral, protonated form. |
| Aqueous (Basic) | Buffer (pH > 6.0) | High | Deprotonation forms the water-soluble N-acylsulfonamide salt. |
| Non-Polar | Hexane, Heptane | Insoluble | Lack of polar interactions to overcome crystal lattice energy. |
Experimental Protocols: Solubility Determination
To generate high-integrity thermodynamic data, the Isothermal Saturation Shake-Flask Method is the gold standard.
Protocol: Gravimetric/HPLC Solubility Measurement
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Preparation: Add excess 4-Methoxy-N-tosylbenzamide solid to 10 mL of the target solvent in a borosilicate glass vial.
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Equilibration: Place vials in a thermostatic shaker bath.
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Settings: Agitation at 150 rpm for 24–48 hours.
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Temperature: Measure isotherms at 278.15, 288.15, 298.15, 308.15, and 318.15 K.
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Sampling:
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Stop agitation and allow settling for 2 hours (maintain temperature).
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Filter supernatant using a 0.22 µm PTFE syringe filter (pre-heated to T to prevent precipitation).
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Quantification (HPLC):
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Dilute filtrate with Mobile Phase.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) [60:40 v/v].
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Detection: UV at 254 nm (aromatic absorption).
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Workflow Visualization
The following diagram illustrates the critical decision nodes in the solubility measurement workflow.
Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.
Stability Profile & Degradation Pathways
Hydrolytic Stability
N-acylsulfonamides are susceptible to hydrolysis, particularly in strongly acidic or basic conditions, cleaving the N-C bond.
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Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon electrophilic, leading to nucleophilic attack by water.
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Products: 4-Methoxybenzoic acid + p-Toluenesulfonamide.
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Basic Hydrolysis: At high pH (>10), hydroxide ions can attack the carbonyl, though the formation of the stable anion (conjugate base) at pH 7-9 typically protects the compound from rapid hydrolysis.
Thermal Stability
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Melting Point: Typically high (>140°C) due to strong intermolecular hydrogen bonding (Sulfonyl O···H-N).
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Degradation: Thermal decomposition usually occurs above 200°C.
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Protocol: Use TGA (Thermogravimetric Analysis) .
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Ramp: 10°C/min from 30°C to 400°C under
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Criterion:
(Temperature at 5% mass loss) defines the stability limit.
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Degradation Pathway Diagram
Figure 2: Primary hydrolytic degradation pathway of 4-Methoxy-N-tosylbenzamide.
Data Analysis & Thermodynamic Modeling
Once experimental data is obtained, it must be correlated using thermodynamic models to allow for interpolation.
Modified Apelblat Equation
This semi-empirical model is highly accurate for correlating solubility (
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x₁: Mole fraction solubility.
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A, B, C: Empirical parameters derived from regression.
Data Recording Template
Researchers should populate the following table to standardize results:
| Solvent | T (K) | Solubility ( | Calculated ( | RD (%) |
| Ethanol | 298.15 | [Exp. Value] | [Apelblat] | |
| Ethanol | 308.15 | [Exp. Value] | [Apelblat] | |
| Water (pH 7) | 298.15 | [Exp. Value] | - | - |
(Note: RD = Relative Deviation)
References
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Solubility of 4-Methoxybenzoic Acid: Liu, Q., et al. "Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents." Journal of Chemical & Engineering Data, 2021.
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N-Acylsulfonamide Bioisosteres: Francisco, K.R., et al. "Structure property relationships of N-acylsulfonamides and related bioisosteres."[2][5] Chemical Biology & Drug Design, 2021.[1]
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pKa of Sulfonamides: Williams, R. "pKa Data Compiled." Organic Chemistry Data.
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Synthesis & Characterization: Sisko, J., et al. "α-Tosylbenzyl Isocyanide." Organic Syntheses, Vol. 77, 2000.[3] (Describes tosyl-benzamide intermediates).
